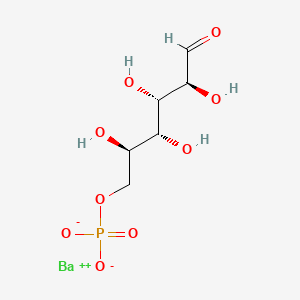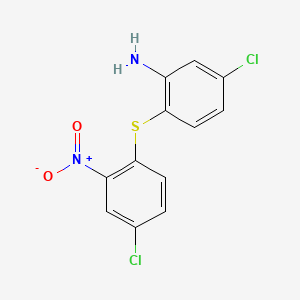![molecular formula C28H26F12N4P2+2 B561183 1,1''-[1,2-フェニレンビス(メチレン)]ビス-4,4'-ビピリジニウムビスヘキサフルオロリン酸 CAS No. 108861-16-1](/img/structure/B561183.png)
1,1''-[1,2-フェニレンビス(メチレン)]ビス-4,4'-ビピリジニウムビスヘキサフルオロリン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is a complex organic compound with the molecular formula C28H24F12N4P2.
科学的研究の応用
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate has several scientific research applications:
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
作用機序
Target of Action
It’s known that similar compounds are often used in the field of materials science for their unique photochromic and thermochromic properties .
Mode of Action
The compound exhibits photochromic properties, meaning it changes color in response to light . Specifically, it shows an efficient ultraviolet light detection ability with an obvious color change from pale yellow to blue . This suggests that the compound interacts with light, absorbing specific wavelengths and undergoing a structural change that results in a visible color change .
Biochemical Pathways
As a photochromic compound, it likely affects pathways related to light absorption and energy transfer .
Result of Action
The primary result of the compound’s action is a color change in response to ultraviolet light . This color change is rapid and efficient, even at low ultraviolet intensities . The compound also exhibits photoluminescence, where the fluorescence intensity decreases with the increase of UV intensity .
Action Environment
Environmental factors, such as the intensity and wavelength of light, significantly influence the compound’s action . The compound’s photochromic properties are activated by ultraviolet light, and the degree of color change can vary depending on the intensity of the light .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate typically involves the reaction of 4,4’-bipyridine with 1,2-bis(bromomethyl)benzene in the presence of a suitable base. The resulting intermediate is then treated with hexafluorophosphate salts to yield the final product . The reaction conditions often include:
- Solvent: Acetonitrile or ethanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The bipyridinium moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bipyridinium cations, while reduction can yield bipyridinium radicals .
類似化合物との比較
Similar Compounds
- 1,1’‘-[1,4-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate
- 1,1’‘-[1,3-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate
Uniqueness
1,1’‘-[1,2-Phenylenebis(methylene)]bis-4,4’-bipyridinium bishexafluorophosphate is unique due to its specific structural arrangement, which imparts distinct redox properties and makes it suitable for specialized applications in materials science and electrochemistry .
特性
IUPAC Name |
4-pyridin-4-yl-1-[[2-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-4-28(22-32-19-11-26(12-20-32)24-7-15-30-16-8-24)27(3-1)21-31-17-9-25(10-18-31)23-5-13-29-14-6-23;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQERCGPOWJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

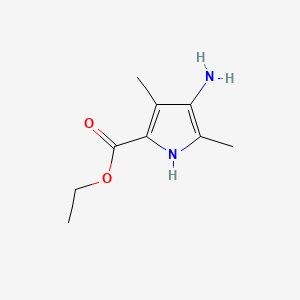
![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)
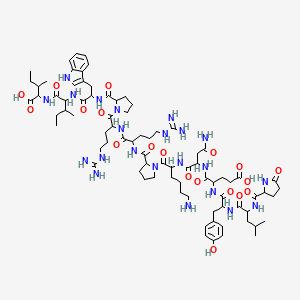
![methyl 2-[[(2S)-2-[[(2S)-2-[[(2R)-2-(decanoylamino)-3-[2-(decanoylamino)ethylsulfanyl]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetate](/img/structure/B561105.png)
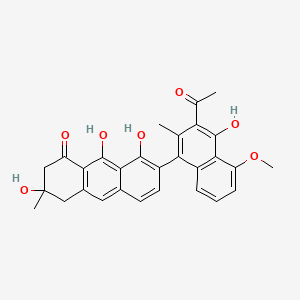
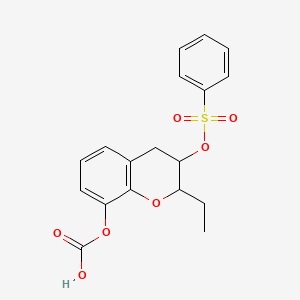
![(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B561111.png)

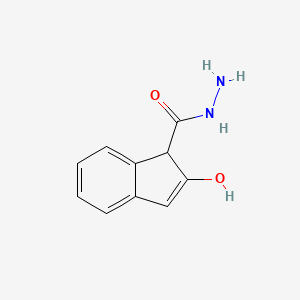
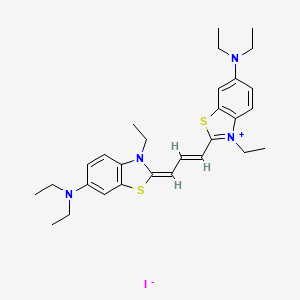
![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1,5,7-triene-9,1'-cyclopropane]](/img/structure/B561117.png)
